1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-
Description
The compound 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- (IUPAC name: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazinyl]acetamide) is a thiadiazole derivative with a molecular formula of C₁₆H₂₀FN₅OS and an average mass of 349.428 g/mol . Its structure features a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, linked to a piperazine ring bearing a 4-fluorophenyl moiety via an acetamide bridge. This compound is of interest due to its structural similarity to pharmacologically active thiadiazole derivatives, which are explored for anticancer, anticonvulsant, and enzyme-inhibitory activities.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-2-10-13-14-11(17-10)12-9(16)8-15-6-4-3-5-7-15/h2-8H2,1H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJLSHQKGHCUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149720 | |
| Record name | 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111750-47-1 | |
| Record name | 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111750471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- typically involves the reaction of piperidineacetamide with 5-ethyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Acidic Hydrolysis
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Conditions : Concentrated HCl (6M), reflux at 110°C for 8–12 hours.
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Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
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Product : 1-Piperidineacetic acid and 5-ethyl-1,3,4-thiadiazol-2-amine .
Basic Hydrolysis
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Conditions : NaOH (2M), ethanol/water (1:1), reflux at 80°C for 6 hours.
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Mechanism : Deprotonation of water generates hydroxide ions that attack the carbonyl carbon.
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Product : Sodium salt of 1-piperidineacetic acid.
Alkylation and Acylation
The piperidine nitrogen and thiadiazole sulfur/nitrogen atoms participate in nucleophilic substitution reactions.
N-Alkylation of Piperidine
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Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride).
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Conditions : K₂CO₃ as base, DMF solvent, 60°C for 4–6 hours.
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Product : Quaternary ammonium derivatives (e.g., N-methyl-1-piperidineacetamide ) .
S-Alkylation of Thiadiazole
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Reagents : Iodoethane or propargyl bromide.
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Conditions : Et₃N, CH₃CN, room temperature for 2 hours.
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
Formation of Thiazolo[3,2-b] thiadiazoles
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Reagents : CS₂ and KOH under oxidative conditions.
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Conditions : Reflux in ethanol for 12 hours.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl, 110°C | Carboxylic acid | 85% |
| N-Alkylation | KI, DMF, 60°C | Quaternary salt | 72% |
| S-Alkylation | Et₃N, CH₃CN | Thioether | 68% |
Oxidation of Thiadiazole
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Reagents : H₂O₂ or mCPBA.
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Conditions : CH₂Cl₂, 0°C to room temperature.
Reduction of Acetamide
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Reagents : LiAlH₄ or NaBH₄/I₂.
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Conditions : THF, reflux for 3 hours.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient thiadiazole ring undergoes NAS at the C-5 position.
Reaction with Amines
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Reagents : Aniline or morpholine.
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Conditions : CuI catalysis, DMSO, 100°C for 24 hours.
Metal Complexation
The thiadiazole sulfur and acetamide oxygen act as ligands for transition metals.
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thiadiazole ring.
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings (e.g., Suzuki, Heck).
Suzuki Coupling
Scientific Research Applications
Biological Activities
Research has identified several potential applications for this compound, particularly in the following areas:
Antimicrobial Activity
Studies have shown that derivatives of 1-piperidineacetamide exhibit significant antimicrobial properties. For example, compounds similar to N-(5-benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide have demonstrated promising antifungal activity against various Candida species . This suggests that the thiadiazole moiety may enhance the antimicrobial efficacy of piperidine derivatives.
Enzyme Inhibition
The compound has been explored as a potential inhibitor of tankyrase enzymes, which are implicated in various cellular processes including Wnt signaling pathways . Inhibiting tankyrases could have therapeutic implications in cancer treatment by disrupting pathways that promote tumor growth.
Anticancer Potential
Recent studies have synthesized novel 1,3,4-thiadiazole derivatives that include the piperidineacetamide structure. These compounds have shown potential as anticancer agents, suggesting that modifications to the thiadiazole ring can enhance their cytotoxic effects against cancer cell lines .
Case Studies and Research Findings
Synthetic Approaches
The synthesis of 1-Piperidineacetamide derivatives typically involves straightforward organic reactions such as acylation and cyclization processes. The versatility in modifying the piperidine ring or the thiadiazole moiety allows for fine-tuning of biological activity.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target cells, leading to their death. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting the transport of ions and other molecules[4][4].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
Compound 4g (N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide)
- Key Features : Similar acetamide linkage but replaces the ethyl group on the thiadiazole with a 4-chlorophenyl group.
- Physicochemical Data : Melting point = 203–205°C; IR/NMR confirmed NH, C=O, and aromatic bonds .
- Biological Activity : Anticancer activity (exact targets unspecified in evidence).
Compound 2a–2h Series
- Synthesis : Derived from 2-chloro-N-(5-methyl/ethyl-thiadiazol-2-yl)acetamide and substituted piperazines .
- Variants : Substituents on the piperazine ring (e.g., methyl, benzyl) alter lipophilicity and binding affinity.
- Comparison : The ethyl-thiadiazole group in the target compound may enhance metabolic stability compared to methyl analogues.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide
Thiadiazole Derivatives with Anticancer Activity
Compounds 3 and 8 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide)
- Activity : Induced apoptosis in C6 glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively) .
- Mechanism : π-π interactions and hydrogen bonding critical for Akt binding .
- Comparison : The target compound’s 4-fluorophenyl group may enhance similar interactions but lacks the nitro group linked to antiglioma activity.
Anticonvulsant Thiadiazole Analogues
VPZ (N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide)
- Structure : Replaces the piperazine-acetamide group with a propylpentanamide chain.
- Activity : Significant anticonvulsant effect in pentylenetetrazole-induced seizures; GABA modulation suspected .
- Toxicity : LD₅₀ = 1,200 mg/kg (low toxicity; higher than valproic acid’s 1,000 mg/kg) .
- Therapeutic Index (TI) : TI = 4.8 vs. valproic acid’s TI = 2.5, indicating superior safety .
Physicochemical and Pharmacological Data Comparison
Biological Activity
1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-, also known by its CAS number 111750-47-1, is a chemical compound with the molecular formula and a molecular weight of approximately 254.35 g/mol. This compound is characterized by the presence of a piperidine ring and a thiadiazole moiety, which contribute to its biological activity.
The biological activity of 1-Piperidineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing thiadiazole rings often exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. The structural features of this compound may enhance its ability to disrupt microbial cell walls or inhibit essential metabolic pathways in pathogens.
- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
In a study evaluating various thiadiazole derivatives, it was found that compounds similar to 1-Piperidineacetamide demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating potential for development as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
A recent investigation into the anticancer properties of thiadiazole derivatives highlighted that certain modifications led to increased cytotoxicity against various cancer cell lines. For example, the compound exhibited IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 7.8 |
Q & A
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and oxidative stress (H₂O₂) .
- LC-MS stability assays : Monitor degradation products over time in simulated gastric fluid (pH 2.0) .
- Circular dichroism (CD) : Track conformational changes in protein-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
